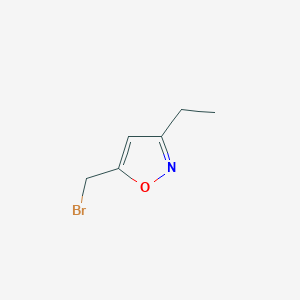

Isoxazole, 5-(bromomethyl)-3-ethyl-

Description

Significance of Isoxazole (B147169) Ring Systems in Contemporary Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a fundamental scaffold in medicinal and materials chemistry. researchgate.netbldpharm.com Its unique electronic properties and structural rigidity make it a "privileged structure," meaning it can bind to a wide range of biological targets. Consequently, isoxazole derivatives exhibit a remarkable diversity of biological activities. researchgate.netnih.gov

In the pharmaceutical arena, the isoxazole core is a key component in numerous approved drugs, including antibiotics like cloxacillin (B1194729) and flucloxacillin, the anti-inflammatory drug valdecoxib, and the anticonvulsant zonisamide. bldpharm.com The significance of this ring system extends to a vast array of therapeutic areas, with researchers actively investigating isoxazole-containing compounds for their potential as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral agents. researchgate.netrsc.org The ability of the isoxazole ring to act as a bioisostere for other functional groups, participate in hydrogen bonding, and engage in π-π stacking interactions contributes to its versatility in drug design. nih.gov Beyond medicine, these derivatives are also explored in agricultural science for their pesticidal properties.

Overview of 5-(Bromomethyl)isoxazole (B1312588) Derivatives

Within the large family of isoxazoles, derivatives bearing a bromomethyl group at the 5-position represent a particularly useful class of chemical intermediates. The key to their utility lies in the reactivity of the bromomethyl (-CH₂Br) group. This functional group serves as an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions.

This reactivity allows chemists to easily introduce the isoxazol-5-ylmethyl moiety into a larger molecular framework. For example, researchers have used 5-(bromomethyl)isoxazole derivatives to synthesize more complex molecules by reacting them with various nucleophiles such as amines, thiols, or alkoxides. researchgate.net This versatility makes them valuable building blocks in the synthesis of novel therapeutic agents and other functional materials. Studies on compounds like ethyl 5-(bromomethyl)isoxazole-3-carboxylate have highlighted their role in creating diverse molecular libraries for screening biological activity. Furthermore, the synthesis of other halogenated derivatives, such as 5-fluoromethylisoxazoles, has been achieved through nucleophilic substitution on these bromomethyl precursors.

Research Context for Isoxazole, 5-(bromomethyl)-3-ethyl- as a Chemical Compound

Isoxazole, 5-(bromomethyl)-3-ethyl-, with the Chemical Abstracts Service (CAS) number 36958-62-0, is a specific 3,5-disubstituted isoxazole. bldpharm.com While extensive research publications focusing exclusively on this single compound are not prominent, its research context can be understood through its synthesis, chemical properties, and potential applications inferred from closely related analogues.

Synthesis: The primary and most versatile method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction. nih.govrsc.org This reaction involves the in-situ generation of a nitrile oxide, which then reacts with an alkyne. For Isoxazole, 5-(bromomethyl)-3-ethyl-, the synthesis would logically proceed via the cycloaddition of a nitrile oxide derived from propanal oxime with propargyl bromide. This established methodology allows for regioselective and efficient construction of the isoxazole core.

Reactivity and Potential: The defining feature of this compound is the reactive bromomethyl group attached to the 3-ethyl-isoxazole core. Analogous to other 5-(halomethyl)isoxazoles, this site is primed for nucleophilic substitution. researchgate.net This makes Isoxazole, 5-(bromomethyl)-3-ethyl- a valuable synthetic intermediate for chemists aiming to incorporate the "3-ethyl-isoxazol-5-ylmethyl" fragment into more complex target molecules, likely in the pursuit of new biologically active compounds. The ethyl group at the 3-position can influence properties such as lipophilicity and metabolic stability compared to other derivatives.

Based on the wide-ranging activities of the isoxazole class, this compound serves as a precursor for developing novel agents with potential applications in various fields, mirroring the activities found in its chemical relatives.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-3-ethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZVNYPFSNGXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479206 | |

| Record name | Isoxazole, 5-(bromomethyl)-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36958-62-0 | |

| Record name | 5-(Bromomethyl)-3-ethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36958-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole, 5-(bromomethyl)-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of Isoxazole, 5 Bromomethyl 3 Ethyl

Nucleophilic Substitution Reactions at the Bromomethyl Group

The most prominent feature influencing the reactivity of Isoxazole (B147169), 5-(bromomethyl)-3-ethyl- is the bromomethyl group. The carbon atom of the bromomethyl moiety is electrophilic, rendered so by the electron-withdrawing effect of the adjacent bromine atom. This makes it highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion in a classic SN2 reaction. This pathway is central to the elaboration of the molecule, allowing for the introduction of diverse functionalities at the 5-position of the isoxazole ring.

Formation of Amine Derivatives

The reaction of 5-(bromomethyl)-3-alkylisoxazoles with amines provides a direct route to the corresponding aminomethyl derivatives. Research has shown that 3-alkyl(aryl, furyl)-5-bromomethylisoxazoles react with secondary amines to yield the corresponding 5-(aminomethyl)isoxazoles. researchgate.net This transformation typically involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the bromomethyl group, displacing the bromide anion.

This reaction is general for a variety of secondary amines, including cyclic amines such as piperidine, morpholine, and pyrrolidine, as well as acyclic secondary amines. The reaction conditions usually involve stirring the reactants in a suitable solvent, such as dimethylformamide (DMF), at ambient or slightly elevated temperatures to facilitate the substitution. The resulting products are valuable building blocks for the synthesis of more complex molecules with potential biological activities.

Table 1: Representative Nucleophilic Substitution Reactions with Amines Please note that the following table is illustrative of the reactivity of 3,5-substituted isoxazoles with amines, based on analogous reactions.

| Isoxazole Reactant | Amine Nucleophile | Product |

| 5-(bromomethyl)-3-alkylisoxazole | Piperidine | 3-alkyl-5-(piperidin-1-ylmethyl)isoxazole |

| 5-(bromomethyl)-3-alkylisoxazole | Morpholine | 3-alkyl-5-(morpholinomethyl)isoxazole |

| 5-(bromomethyl)-3-alkylisoxazole | Pyrrolidine | 3-alkyl-5-(pyrrolidin-1-ylmethyl)isoxazole |

Preparation of Functionalized Isoxazoles

The electrophilic nature of the bromomethyl group extends its utility beyond amination, enabling the synthesis of a broad spectrum of functionalized isoxazoles through reaction with various other nucleophiles.

A significant application of the nucleophilic substitution reactivity of 5-(bromomethyl)isoxazoles is in the synthesis of fluoroalkylisoxazoles. An approach based on nucleophilic substitution in 5-bromomethyl derivatives has been identified as a convenient method for preparing 5-fluoromethylisoxazoles. edu.krdillinois.eduimist.ma This transformation involves the displacement of the bromide with a fluoride (B91410) ion, typically from a fluoride salt such as potassium fluoride, in a suitable polar aprotic solvent. The resulting 5-(fluoromethyl)isoxazole derivatives are of interest in medicinal chemistry due to the unique properties conferred by the fluorine atom.

The bromomethyl group of Isoxazole, 5-(bromomethyl)-3-ethyl- is an excellent substrate for Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This classic method involves the reaction of an alkoxide with an alkyl halide to form an ether. In this context, Isoxazole, 5-(bromomethyl)-3-ethyl- can react with a variety of alkoxides, generated from primary, secondary, or tertiary alcohols by treatment with a strong base like sodium hydride (NaH), to yield the corresponding 5-(alkoxymethyl)-3-ethylisoxazoles. youtube.comlibretexts.org

The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile. masterorganicchemistry.com The choice of a primary alkyl halide, such as the bromomethyl group in this isoxazole, is ideal for this reaction as it minimizes competing elimination reactions. masterorganicchemistry.com This method allows for the introduction of a wide array of alkoxy groups onto the isoxazole scaffold.

Table 2: Illustrative Etherification Reactions This table illustrates the general Williamson ether synthesis as it would apply to Isoxazole, 5-(bromomethyl)-3-ethyl-.

| Alcohol (ROH) | Base | Alkoxide (RO⁻) | Product with 5-(bromomethyl)-3-ethylisoxazole |

| Methanol (CH₃OH) | NaH | Sodium methoxide (B1231860) (NaOCH₃) | 3-ethyl-5-(methoxymethyl)isoxazole |

| Ethanol (CH₃CH₂OH) | NaH | Sodium ethoxide (NaOCH₂CH₃) | 3-ethyl-5-(ethoxymethyl)isoxazole |

| Isopropanol ((CH₃)₂CHOH) | NaH | Sodium isopropoxide (NaOCH(CH₃)₂) | 3-ethyl-5-(isopropoxymethyl)isoxazole |

| Phenol (C₆H₅OH) | NaH | Sodium phenoxide (NaOC₆H₅) | 3-ethyl-5-(phenoxymethyl)isoxazole |

Reactions Involving the Isoxazole Ring System

While the bromomethyl group is the primary site for nucleophilic attack, the isoxazole ring itself can participate in chemical transformations, although generally under more forcing conditions.

Cycloaddition Reactions of the Isoxazole Moiety

The isoxazole ring, being an aromatic heterocycle, is generally stable. However, it can undergo certain cycloaddition reactions. Specifically, the isoxazole ring can act as a dipolarophile in [3+2] cycloaddition reactions with highly reactive 1,3-dipoles such as nitrile oxides. wikipedia.org This type of reaction involves the concerted addition of the 1,3-dipole across one of the double bonds of the isoxazole ring, leading to the formation of a new, more complex heterocyclic system. The regioselectivity and stereoselectivity of such cycloadditions are governed by the electronic and steric properties of both the isoxazole and the nitrile oxide. This reactivity opens avenues for the further structural diversification of the isoxazole core.

Oxidation Pathways of the Isoxazole Ring

The isoxazole ring, while aromatic, is susceptible to oxidative cleavage under specific conditions. These reactions can lead to the formation of various acyclic products, providing a synthetic route to functionalized molecules that might be difficult to access through other means.

One of the primary methods for the oxidative cleavage of the isoxazole ring is ozonolysis. masterorganicchemistry.com This reaction involves the use of ozone (O₃) to break the double bonds within the ring, leading to the formation of an ozonide intermediate. Subsequent workup of the ozonide determines the final products. A reductive workup, often employing dimethyl sulfide (B99878) (CH₃)₂S or zinc (Zn), typically yields aldehydes or ketones. masterorganicchemistry.com In the context of 5-(bromomethyl)-3-ethylisoxazole, ozonolysis would be expected to cleave the ring and generate highly functionalized acyclic compounds.

Peracids, such as meta-chloroperoxybenzoic acid (mCPBA), can also be used to induce the ring opening of isoxazoles. kaust.edu.saacs.org This method often proceeds through an initial epoxidation of the C=N bond, followed by rearrangement and cleavage to afford α,β-unsaturated carbonyl compounds. acs.org The specific products formed can be influenced by the substitution pattern on the isoxazole ring and the reaction conditions employed. For instance, the oxidation of some isoxazolines with peracids has been shown to yield α,β-unsaturated ketones. acs.org

It is important to note that the isoxazole ring can also serve as a masked 1,3-dicarbonyl functionality. acs.org Reductive cleavage of the N-O bond, often achieved through catalytic hydrogenation, can unmask this functionality, providing access to β-aminoenones or 1,3-diketones depending on the subsequent workup. While not strictly an oxidation, this reductive ring-opening is a key transformation of the isoxazole nucleus.

| Oxidizing Agent | Expected Products from 5-(bromomethyl)-3-ethylisoxazole | Key Features |

| Ozone (O₃) followed by reductive workup | Functionalized aldehydes and/or ketones | Cleavage of the isoxazole ring |

| Peracids (e.g., mCPBA) | α,β-Unsaturated carbonyl compounds | Ring opening via epoxidation |

| Catalytic Hydrogenation (reductive cleavage) | β-Aminoenone or 1,3-diketone derivatives | Unmasking of a 1,3-dicarbonyl unit |

Cross-Coupling Reactions for Further Functionalization

The presence of a bromomethyl group at the 5-position of the isoxazole ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. libretexts.orgsigmaaldrich.com It typically involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

While the Suzuki-Miyaura reaction is most commonly used for coupling aryl, vinyl, or alkyl groups, its application to benzylic halides like 5-(bromomethyl)-3-ethylisoxazole is also well-established. nih.gov The reaction proceeds through a catalytic cycle that generally involves three key steps: oxidative addition of the palladium(0) catalyst to the bromomethyl group, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org

A variety of aryl- and heteroarylboronic acids can be coupled with 5-(bromomethyl)-3-ethylisoxazole under Suzuki-Miyaura conditions. This allows for the synthesis of a diverse library of 5-arylmethyl-3-ethylisoxazoles. The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and substrate scope. rsc.orgnih.gov For instance, the use of bulky phosphine (B1218219) ligands can be crucial for achieving high yields in the coupling of sterically demanding substrates. nih.gov

The development of one-pot, multi-component reactions that combine Suzuki-Miyaura coupling with other transformations has further expanded the synthetic utility of this methodology. mdpi.comnih.gov For example, a sequential process involving a Sonogashira coupling, cyclocondensation to form the isoxazole ring, and a subsequent Suzuki coupling has been reported for the synthesis of biaryl-substituted isoxazoles. mdpi.com

| Boronic Acid/Ester | Catalyst/Ligand System (Example) | Product |

| Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 5-(Benzyl)-3-ethylisoxazole |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 3-Ethyl-5-((4-methoxybenzyl)isoxazole |

| Pyridine-3-boronic acid | PdCl₂(dppf) | 3-Ethyl-5-((pyridin-3-yl)methyl)isoxazole |

Derivatization Strategies of the Ethyl Group at the 3-Position

While the bromomethyl group at the 5-position is a primary site for functionalization, the ethyl group at the 3-position also offers opportunities for derivatization, albeit through different chemical strategies. The reactivity of the ethyl group is primarily associated with the hydrogens on the α-carbon (the methylene (B1212753) group adjacent to the isoxazole ring).

Deprotonation of the α-carbon of the ethyl group can be achieved using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). This generates a carbanion that can then react with various electrophiles. For example, reaction with an alkyl halide would lead to the elongation of the side chain, while reaction with a carbonyl compound (like an aldehyde or ketone) would result in the formation of a β-hydroxyalkyl side chain. Subsequent oxidation of this alcohol could then provide a ketone functionality.

Furthermore, the ethyl group can potentially be oxidized under more vigorous conditions. For instance, strong oxidizing agents might convert the ethyl group to an acetyl group or even a carboxylic acid, although controlling the selectivity of such reactions in the presence of the bromomethyl group and the isoxazole ring could be challenging.

Another approach involves the initial synthesis of the isoxazole with a different functional group at the 3-position that can be later converted to an ethyl group or other derivatives. For instance, starting with a 3-acetylisoxazole would allow for a range of transformations at the carbonyl group, such as reduction to an alcohol, Grignard additions, or Wittig reactions, before or after functionalization of the 5-position.

| Reagent | Intermediate | Final Product (Example) |

| 1. Strong Base (e.g., LDA) 2. Alkyl Halide (e.g., CH₃I) | α-Carbanion | 3-(Propyl)-5-(bromomethyl)isoxazole |

| 1. Strong Base (e.g., n-BuLi) 2. Aldehyde (e.g., Benzaldehyde) | α-Carbanion | 5-(Bromomethyl)-3-(1-hydroxy-2-phenylethyl)isoxazole |

| Strong Oxidizing Agent | - | 3-Acetyl-5-(bromomethyl)isoxazole (potential) |

Applications of Isoxazole, 5 Bromomethyl 3 Ethyl As a Synthetic Synthon

Building Blocks for Complex Organic Molecules

While specific, detailed examples of the use of Isoxazole (B147169), 5-(bromomethyl)-3-ethyl- in the synthesis of complex natural products are not extensively documented in publicly available literature, the general reactivity of 5-(bromomethyl)isoxazoles is well-established. These compounds serve as valuable precursors for creating more elaborate structures. The ethyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially guiding the outcome of synthetic transformations. The isoxazole ring itself can be a stable component of the final structure or can be used as a masked functionality that can be transformed into other chemical groups later in a synthetic sequence.

The general synthetic utility is highlighted by the reactivity of similar compounds. For instance, the bromomethyl group on related isoxazole derivatives readily undergoes nucleophilic substitution, making it a key building block in organic synthesis. This reactivity allows for the attachment of various nucleophiles, thereby extending the carbon chain or introducing new functional groups.

Precursors in Medicinal Chemistry and Drug Discovery

The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a number of approved drugs and its diverse range of biological activities. researchgate.netbldpharm.com 5-(bromomethyl)-3-ethylisoxazole serves as a key starting material for the synthesis of novel isoxazole-containing compounds with potential therapeutic applications.

The primary role of 5-(bromomethyl)-3-ethylisoxazole in this context is to serve as a precursor for a variety of isoxazole derivatives. The bromomethyl group can be displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to generate a library of new compounds. These derivatives can then be screened for various pharmacological activities.

Studies on analogous compounds demonstrate the potential of this synthetic strategy. For example, derivatives of 5-(bromomethyl)isoxazoles have been investigated for their anticancer, antibacterial, and antioxidant properties. The synthesis of these derivatives often involves the reaction of the bromomethyl group with different nucleophilic moieties to explore the structure-activity relationship (SAR). The nature of the substituent at the 3-position of the isoxazole ring, in this case, an ethyl group, can significantly influence the biological activity of the resulting derivatives. researchgate.net

The isoxazole moiety is a known pharmacophore that can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. By using 5-(bromomethyl)-3-ethylisoxazole as a starting material, medicinal chemists can design and synthesize ligands that are tailored to bind to specific molecular targets, such as enzymes or receptors. The reactive bromomethyl group allows for the covalent attachment of these ligands to their targets, which can be a valuable tool for studying protein function and for the development of targeted therapies.

The design of such ligands often involves computational modeling to predict the binding affinity and mode of interaction with the target protein. The ethyl group at the 3-position can be strategically utilized to occupy specific hydrophobic pockets within the binding site, potentially enhancing the ligand's potency and selectivity.

Applications in Materials Science

The versatility of 5-(bromomethyl)-3-ethylisoxazole extends beyond medicinal chemistry into the realm of materials science, where its reactive nature can be harnessed to create novel polymers and functional nanomaterials.

Although specific examples of polymers derived solely from 5-(bromomethyl)-3-ethylisoxazole are not prominent in the literature, the general principle of using bromomethyl-functionalized monomers in polymer synthesis is well-established. This compound could potentially be used as a monomer in polymerization reactions. For instance, it could undergo polycondensation with a difunctional nucleophile to create a linear polymer containing isoxazole rings in the backbone. The resulting polymers could exhibit interesting thermal, optical, or electronic properties due to the presence of the heterocyclic isoxazole unit.

The development of novel conjugated polymers for applications such as organic thin-film transistors often involves the copolymerization of various building blocks. google.com A monomer like 5-(bromomethyl)-3-ethylisoxazole could potentially be incorporated into such polymer chains to tune the material's properties.

The field of nanocatalysis often utilizes organic ligands to stabilize and functionalize metal nanoparticles. researchgate.net 5-(bromomethyl)-3-ethylisoxazole could be employed to synthesize ligands that can be anchored to the surface of nanoparticles. The isoxazole ring could provide a binding site for a metal center, while the rest of the molecule could be tailored to influence the catalytic activity and selectivity of the resulting nanocatalyst. The use of such functionalized nanoparticles is a growing area of research aimed at developing more efficient and sustainable catalytic systems. researchgate.net

While the isoxazole scaffold is a common motif in medicinal chemistry and various isoxazole derivatives have been developed for a range of biological applications, specific research on the utility of 5-(bromomethyl)-3-ethylisoxazole in this particular context could not be identified.

Scientific research in the field of chemical biology often employs molecules with specific reactive groups, such as the bromomethyl group present in the requested compound, to act as covalent probes for identifying and characterizing protein targets or for imaging biological processes. These probes are instrumental in understanding complex biological pathways at the molecular level.

However, the absence of published studies on 5-(bromomethyl)-3-ethylisoxazole for these purposes means that no detailed research findings, data tables, or specific examples of its application in pathway elucidation can be provided at this time. The scientific community has not yet documented its use as a biological probe in a capacity that would allow for a thorough and informative discussion as outlined in the requested article structure.

It is important to note that the lack of information does not necessarily preclude the potential of this compound in biological research, but rather reflects the current state of published scientific knowledge.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Isoxazole (B147169) Formation

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with the 1,3-dipolar cycloaddition reaction being one of the most prominent and efficient methods. nih.govresearchgate.net This pathway is characterized by the reaction of a nitrile oxide with an alkyne or alkene. nih.govresearchgate.net For the synthesis of 3,5-disubstituted isoxazoles like 5-(bromomethyl)-3-ethyl-isoxazole, the reaction involves a suitably substituted alkyne and a nitrile oxide. The mechanism of this transformation has been a subject of extensive research to understand its efficiency and selectivity. nih.gov

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipolar species that serve as key intermediates in the synthesis of isoxazoles. chem-station.comyoutube.com They are typically generated in situ due to their propensity to dimerize into furoxans in the absence of a trapping agent. chem-station.com Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxymoyl chlorides, the dehydration of primary nitro compounds, or the oxidation of aldoximes. nih.govresearchgate.net For instance, an aldoxime can be oxidized by reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide to yield the corresponding nitrile oxide intermediate, which is then immediately consumed in the cycloaddition step. nih.govmdpi.com

The reaction between a nitrile oxide and a dipolarophile, such as an alkyne, to form an isoxazole is known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org Mechanistic studies have largely supported a concerted, pericyclic mechanism for this [3+2] cycloaddition. nih.govorganic-chemistry.orgrsc.org In this concerted pathway, the 4π electrons of the nitrile oxide and the 2π electrons of the alkyne participate in a cycloaddition that proceeds through a single, cyclic transition state. organic-chemistry.org This is analogous to the well-known Diels-Alder reaction. organic-chemistry.org

Two potential mechanisms have been considered for the 1,3-dipolar cycloaddition: a concerted pericyclic reaction and a stepwise mechanism involving a diradical intermediate. nih.govrsc.org However, substantial evidence favors the concerted pathway. nih.gov This mechanism explains the high degree of stereospecificity and regioselectivity often observed in these reactions. nih.govwikipedia.org The regioselectivity, which determines whether the 3,5- or 3,4-disubstituted isoxazole is formed, can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.comnih.gov The formation of 3,5-disubstituted isoxazoles is often favored due to steric and electronic effects. mdpi.com

Mechanistic Aspects of Bromomethyl Group Transformations

The 5-(bromomethyl) group on the isoxazole ring is a versatile functional handle for further synthetic modifications. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. Treating 3-substituted-5-bromomethylisoxazoles with secondary amines, for instance, leads to the corresponding 5-(aminomethyl)isoxazole derivatives. researchgate.net

The mechanism of these transformations typically follows a standard SN2 pathway, where a nucleophile attacks the electrophilic carbon atom, displacing the bromide ion in a single, concerted step. The reactivity of the bromomethyl group is enhanced by its position on the heterocyclic ring, which can stabilize the transition state. The efficiency of these substitution reactions allows for the introduction of a wide variety of functional groups at the 5-position of the isoxazole core, enabling the synthesis of diverse chemical libraries.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the mechanisms, reactivity, and electronic properties of isoxazole derivatives. researchgate.netnih.gov These theoretical studies complement experimental findings by providing detailed insights at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules. researchgate.net For isoxazole derivatives, DFT calculations are employed to optimize molecular geometries, calculate electronic parameters, and explore reaction pathways. nih.govdntb.gov.ua These studies can elucidate the influence of different substituents on the chemical reactivity of the isoxazole system. nih.gov

DFT has been used to investigate the regioselectivity and mechanism of the 1,3-dipolar cycloaddition reactions that form the isoxazole ring. mdpi.com By calculating the activation energies for different possible reaction pathways, researchers can predict which regioisomer is kinetically and thermodynamically favored. mdpi.com For example, a DFT study on the cycloaddition of arylnitriloxides to N-propargylquinazolin-4(3H)-one confirmed that the formation of the 3,5-disubstituted isoxazole was energetically more favorable, which aligned with experimental observations. mdpi.com Analysis of the Intrinsic Reaction Coordinate (IRC) can further confirm that the reaction proceeds through a concerted, albeit asynchronous, mechanism. mdpi.com

Table 1: Selected Applications of DFT in Isoxazole Chemistry

| Study Area | Key Findings from DFT Calculations | Reference |

|---|---|---|

| Reaction Mechanism | Confirmed concerted, asynchronous mechanism for 1,3-dipolar cycloaddition. | mdpi.com |

| Regioselectivity | Calculated activation energies predict the preferential formation of 3,5-disubstituted isomers. | mdpi.com |

| Electronic Properties | Determined HOMO-LUMO energy gaps to analyze chemical reactivity and stability. | researchgate.netnih.gov |

| Structural Analysis | Optimized molecular geometries to understand substituent effects. | nih.gov |

Beyond mechanistic studies, computational approaches are used to build models that can predict the reactivity and selectivity of chemical reactions. nih.gov For complex organic transformations like the synthesis of substituted isoxazoles, predictive modeling can accelerate the discovery of new synthetic routes and novel compounds. rsc.org

Machine learning algorithms, trained on large datasets of chemical reactions, can predict the outcomes of C-H functionalization and other transformations with high accuracy. nih.govrsc.org In the context of isoxazole synthesis, such models could predict the regioselectivity of the 1,3-dipolar cycloaddition based on the structures of the nitrile oxide and the dipolarophile. These models often use descriptors derived from quantum mechanics and cheminformatics to capture the electronic and steric features that govern reactivity. nih.gov By analyzing these predictive models, chemists can quickly screen potential starting materials and reaction conditions to identify those most likely to yield the desired 5-(bromomethyl)-3-ethyl-isoxazole with high selectivity, saving significant experimental time and resources. rsc.org

Structure-Activity Relationship (SAR) Studies Related to Chemical Transformations

The chemical reactivity of 5-(bromomethyl)-3-ethylisoxazole is intrinsically linked to its molecular structure. The arrangement of atoms and functional groups dictates the electronic and steric environment of the molecule, which in turn governs its behavior in chemical reactions. Structure-activity relationship (SAR) studies in the context of chemical transformations aim to understand how modifications to the isoxazole core, particularly the substituents at the 3- and 5-positions, influence the outcome of these reactions. While comprehensive SAR studies focusing specifically on the chemical transformations of 5-(bromomethyl)-3-ethylisoxazole are not extensively documented in publicly available literature, general principles of organic chemistry and findings from related isoxazole derivatives allow for a qualitative discussion of the expected relationships.

The primary site of reactivity in 5-(bromomethyl)-3-ethylisoxazole is the bromomethyl group. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity is modulated by the electronic and steric effects of the 3-ethylisoxazole ring system.

Electronic Effects:

The isoxazole ring is an electron-withdrawing heterocycle, which influences the reactivity of the adjacent bromomethyl group. The nature of the substituent at the 3-position can further modulate this electronic effect. In the case of 5-(bromomethyl)-3-ethylisoxazole, the ethyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the isoxazoo ring can slightly decrease the electrophilicity of the methylene (B1212753) carbon in the bromomethyl group compared to a non-substituted or electron-withdrawing group (EWG) substituted isoxazole.

A qualitative comparison of the expected reactivity of 3-substituted 5-(bromomethyl)isoxazoles in nucleophilic substitution reactions is presented in Table 1. It is anticipated that electron-withdrawing groups at the 3-position would enhance the rate of nucleophilic attack by increasing the partial positive charge on the methylene carbon, while electron-donating groups would have the opposite effect.

Table 1: Predicted Influence of 3-Substituents on the Reactivity of 5-(Bromomethyl)isoxazoles in Nucleophilic Substitution Reactions

| 3-Substituent (R) | Electronic Effect | Expected Relative Reactivity |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Highest |

| -CO₂Et | Moderate Electron-Withdrawing | High |

| -Ph | Weak Electron-Withdrawing/Resonance Effects | Moderate |

| -H | Neutral Reference | Baseline |

| -CH₃ | Weak Electron-Donating | Lower |

Steric Effects:

The steric hindrance around the reactive bromomethyl group can also play a significant role in its chemical transformations. While the ethyl group at the 3-position is relatively small and not expected to impose significant steric congestion at the 5-position, bulkier substituents could hinder the approach of a nucleophile.

For instance, replacing the 3-ethyl group with a larger alkyl group like tert-butyl or a bulky aromatic group could slow down the rate of nucleophilic substitution. The impact of steric hindrance would be more pronounced with larger nucleophiles. Table 2 provides a hypothetical illustration of how the steric bulk of the 3-substituent might affect reaction yields in a substitution reaction with a moderately bulky nucleophile.

Table 2: Hypothetical Effect of Steric Hindrance from 3-Substituents on Reaction Yields

| 3-Substituent (R) | Relative Steric Bulk | Hypothetical Yield (%) with a Bulky Nucleophile |

|---|---|---|

| -H | Very Low | 95 |

| -CH₃ | Low | 90 |

| -CH₂CH₃ (Ethyl) | Low-Moderate | 88 |

| -CH(CH₃)₂ (Isopropyl) | Moderate | 75 |

Influence on Reaction Pathways:

Beyond affecting the rate of reaction, the substituents on the isoxazole ring can also influence the reaction pathway. For example, in elimination reactions where the bromomethyl group and a proton on an adjacent carbon are removed, the electronic nature of the 3-substituent could affect the stability of the transition state and thus the feasibility of the elimination pathway versus substitution.

Advanced Characterization Techniques in Isoxazole Research

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For 5-(bromomethyl)-3-ethylisoxazole, a crucial feature in the mass spectrum is the presence of two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, in a roughly 1:1 ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom, due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. apolloscientific.co.uk This precision allows for the determination of the exact elemental formula of the parent ion and its fragments. For 5-(bromomethyl)-3-ethylisoxazole (C₆H₈BrNO), HRMS can unambiguously confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass, distinguishing it from other compounds with the same nominal mass. apolloscientific.co.uk

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or fragile molecules that might decompose using harder ionization methods. nih.govlibretexts.org The sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which intact molecular ions are generated. nih.gov ESI-MS is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.gov For isoxazole (B147169) derivatives, ESI-MS is effective in generating the protonated molecule [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to study its fragmentation patterns for further structural confirmation. nih.govrsc.org

The expected HRMS data for the protonated molecular ions of 5-(bromomethyl)-3-ethylisoxazole are shown below.

| Ion Formula | Calculated m/z |

| [C₆H₉⁷⁹BrNO]⁺ | 205.9862 |

| [C₆H₉⁸¹BrNO]⁺ | 207.9841 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For 5-(bromomethyl)-3-ethylisoxazole, IR spectroscopy is instrumental in confirming the presence of the key structural features: the isoxazole ring, the ethyl substituent, and the bromomethyl group.

The IR spectrum of an isoxazole derivative typically displays a series of characteristic absorption bands. The C=N stretching vibration within the isoxazole ring is generally observed in the region of 1570–1613 cm⁻¹ nih.govrjpbcs.com. The N-O stretching vibration, also characteristic of the isoxazole heterocycle, appears in the range of 1325–1404 cm⁻¹ rjpbcs.comrjpbcs.com. Furthermore, C-O stretching within the ring can be identified around 1068 cm⁻¹ rjpbcs.com.

The ethyl group at the 3-position will exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl and methylene (B1212753) groups are expected in the 2800–3000 cm⁻¹ range.

The presence of the bromomethyl group is confirmed by the absorption corresponding to the C-Br stretching vibration. This bond typically absorbs in the lower frequency region of the IR spectrum, generally between 600 and 700 cm⁻¹ rjpbcs.com. The CH₂ bending (scissoring) vibration of the bromomethyl group is also an identifiable feature researchgate.net.

The following table summarizes the expected characteristic IR absorption bands for 5-(bromomethyl)-3-ethylisoxazole based on data from related isoxazole structures.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2800 - 3000 | nih.govrjpbcs.com |

| C=N (Isoxazole ring) | Stretching | 1570 - 1613 | nih.govrjpbcs.com |

| C=C (Isoxazole ring) | Stretching | 1470 - 1490 | rjpbcs.com |

| N-O (Isoxazole ring) | Stretching | 1325 - 1404 | rjpbcs.comrjpbcs.com |

| C-O (Isoxazole ring) | Stretching | ~1068 | rjpbcs.com |

| C-Br | Stretching | 600 - 700 | rjpbcs.com |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision.

The table below presents an example of the kind of crystallographic data that can be obtained for an isoxazole derivative, in this case, for a related compound to illustrate the outputs of the technique.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate | |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | |

| a (Å) | 11.9936(3) | |

| b (Å) | 13.9638(3) | |

| c (Å) | 11.5126(4) | |

| β (°) | 108.939(3) |

This data allows for a detailed visualization of the molecule's structure, including the conformation of the ethyl and bromomethyl groups relative to the isoxazole ring, and reveals any significant intermolecular interactions, such as hydrogen bonds or halogen bonds, which can influence the material's bulk properties.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 5-(bromomethyl)-3-ethylisoxazole and its derivatives lies in the development of more efficient, cost-effective, and environmentally benign methodologies. While classical syntheses of 3,5-disubstituted isoxazoles often rely on the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632) or 1,3-dipolar cycloadditions, emerging research focuses on greener alternatives. nih.goveurekaselect.com

Future research will likely prioritize:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of 3,5-disubstituted isoxazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Green Solvents: The use of water or deep eutectic solvents (DESs) in isoxazole (B147169) synthesis is a growing trend, minimizing the reliance on volatile and often toxic organic solvents. nih.govresearchgate.net

Catalyst Innovation: The development of novel, reusable catalysts, including metal-free options like TEMPO and hypervalent iodine reagents, will be crucial for sustainable production. nih.govacs.org

| Synthetic Approach | Key Features | Potential Advantages for 5-(bromomethyl)-3-ethylisoxazole |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times | Increased throughput, potentially improved yields. |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, recyclable | Greener process, potential for novel reactivity. researchgate.net |

| Metal-Free Catalysis | Avoids heavy metal contamination | Reduced environmental impact, simplified purification. nih.gov |

Exploration of Undiscovered Reactivity Patterns

The reactivity of 5-(bromomethyl)-3-ethylisoxazole is largely dictated by the electrophilic nature of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, azides, thiols, and alkoxides, to generate diverse libraries of isoxazole derivatives. nih.govresearchgate.net

Future research should focus on:

Exploring the scope of nucleophilic displacement reactions: Systematically investigating the reaction of 5-(bromomethyl)-3-ethylisoxazole with a broad range of nucleophiles will expand its synthetic utility.

Transition metal-catalyzed cross-coupling reactions: While less common for bromomethyl groups compared to aryl bromides, the development of suitable catalytic systems could unlock novel carbon-carbon and carbon-heteroatom bond formations.

Ring-opening reactions: The isoxazole ring, while aromatic, possesses a weak N-O bond that can be cleaved under specific reductive or basic conditions, providing access to valuable acyclic intermediates. eurekaselect.com

Integration with Flow Chemistry and Automation Technologies

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages for the production and derivatization of isoxazoles. acs.org These technologies enable precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for high-throughput screening of reaction conditions and substrate scope. researchgate.net

For a compound like 5-(bromomethyl)-3-ethylisoxazole, flow chemistry could be particularly beneficial for:

Safer handling of brominating agents: Continuous flow systems can minimize the risks associated with the use of hazardous reagents like N-bromosuccinimide (NBS) by generating and consuming them in situ. researchgate.net

Rapid optimization and scale-up: Automated flow reactors can quickly screen a wide range of reaction conditions to identify optimal parameters, which can then be readily scaled for larger-scale production. acs.org

Computational Design and Prediction of New Isoxazole Derivatives

In silico methods are becoming indispensable tools in modern chemical research. researchgate.net Computational chemistry can be employed to predict the physicochemical properties, reactivity, and potential biological activity of novel isoxazole derivatives based on the 5-(bromomethyl)-3-ethylisoxazole scaffold.

Future computational studies could focus on:

Predicting reactivity: Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of 5-(bromomethyl)-3-ethylisoxazole, guiding the design of new reactions.

Virtual screening for biological targets: By docking libraries of virtual compounds derived from 5-(bromomethyl)-3-ethylisoxazole into the active sites of various enzymes and receptors, potential drug candidates can be identified for further experimental validation.

ADMET prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted computationally, helping to prioritize compounds with favorable pharmacokinetic profiles.

Expanding Applications in Targeted Synthesis

The primary future application of 5-(bromomethyl)-3-ethylisoxazole is as a versatile building block for the targeted synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.gov The ability to readily introduce diverse functionality via the bromomethyl group makes it an attractive starting material for generating compound libraries for drug discovery. researchgate.netwisdomlib.org

Key areas for future applications include:

Medicinal Chemistry: The isoxazole moiety is a component of numerous approved drugs. daneshyari.comnih.gov Derivatives of 5-(bromomethyl)-3-ethylisoxazole could be synthesized and screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netwisdomlib.org

Agrochemicals: Isoxazole derivatives have also found use as herbicides and insecticides. eurekaselect.com

Materials Science: The rigid, aromatic nature of the isoxazole ring makes it a candidate for incorporation into novel organic materials with interesting electronic or photophysical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.